molecular formula C9H18O3 B14609222 3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol CAS No. 57651-44-2

3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol

Cat. No.: B14609222
CAS No.: 57651-44-2
M. Wt: 174.24 g/mol
InChI Key: ZWFCLXDYXYMEFX-VIFPVBQESA-N
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Description

3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol is an organic compound with the molecular formula C8H16O3 It is a derivative of propan-1-ol, featuring a dioxolane ring substituted with trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol typically involves the reaction of propan-1-ol with a suitable dioxolane precursor. One common method is the acid-catalyzed reaction of propan-1-ol with 2,2,4-trimethyl-1,3-dioxolane. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process. Industrial production also emphasizes the importance of safety measures, given the flammability and potential toxicity of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.

Major Products Formed

    Oxidation: Aldehydes (e.g., propanal) or carboxylic acids (e.g., propanoic acid).

    Reduction: Secondary alcohols or alkanes.

    Substitution: Halogenated compounds (e.g., alkyl chlorides or bromides).

Scientific Research Applications

3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, disrupting normal cellular functions. The dioxolane ring and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Propan-1-ol: A primary alcohol with similar reactivity but lacking the dioxolane ring.

    Propan-2-ol: An isomer of propan-1-ol with a secondary alcohol group.

    Butane-1,3-diol: A diol with similar functional groups but a different carbon backbone.

Uniqueness

3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

57651-44-2

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol

InChI

InChI=1S/C9H18O3/c1-8(2)11-7-9(3,12-8)5-4-6-10/h10H,4-7H2,1-3H3/t9-/m0/s1

InChI Key

ZWFCLXDYXYMEFX-VIFPVBQESA-N

Isomeric SMILES

C[C@@]1(COC(O1)(C)C)CCCO

Canonical SMILES

CC1(OCC(O1)(C)CCCO)C

Origin of Product

United States

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